正八钙磷酸盐

描述

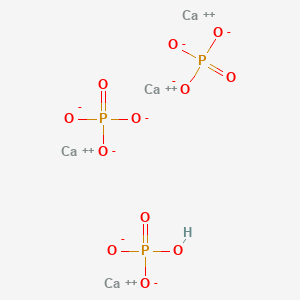

Octacalcium phosphate (OCP) is a form of calcium phosphate with the formula Ca8H2(PO4)6·5H2O . It is considered a precursor to tooth enamel, dentine, and bones . OCP is also a precursor of hydroxyapatite (HA), an inorganic biomineral that plays a crucial role in bone growth . It has gained significant attention due to its inherent biocompatibility .

Synthesis Analysis

OCP can be synthesized by various methods. One approach involves the hydrolysis of α-tricalcium phosphate . Another method uses a micro-flow reactor to mix aqueous solutions of calcium acetate and sodium phosphate monobasic . The use of carbamide as a precipitator has also been reported .

Molecular Structure Analysis

OCP exhibits a layered structure composed of apatitic and hydrated layers . The molecular structure of collagen type 1 can be understood as the result of evolutionary selection in the process of forming calcium phosphate-based biocomposites .

Chemical Reactions Analysis

The formation of OCP involves complex chemical reactions. For instance, disk-like post-nucleation complexes of Ca2(HPO4)32− organized in ribbon-like assemblies in the metastable OCP phase . The sequence of (Gly–X–Y) motifs of the three α chains constituting the TC molecule enables an optimized structural fit for the nucleation of Ca3 triangles, the directed growth of nanostructured OCP, and the subsequent formation of hydroxyapatite (HAP) in collagen macrofibrils by a topotaxial transition .

Physical And Chemical Properties Analysis

OCP is a white powder with a molar mass of 446.234023 g/mol . It has a chemical formula of Ca8H2(PO4)6·5H2O . The width of the belt-shaped particles of OCP can be controlled by the mixing temperature .

科学研究应用

Bone and Tooth Enamel Biomineralization

OCP plays a crucial role as a precursor to hydroxyapatite in the human biomineralization process, which is fundamental in forming bone and tooth enamel. Its bioactive properties make it a significant material in studies related to bone health and dentistry .

Scaffold Material for Tissue Engineering

OCP has shown potential as a scaffold material that can control biological processes such as osteoblast differentiation, which is essential for bone tissue engineering. It also influences osteoclast formation and odontoblast differentiation, making it versatile for various tissue engineering applications .

Supercapacitors in Biomedical Applications

Interestingly, OCP has demonstrated capacitive behavior, making it a suitable electrode material in supercapacitors or biosupercapacitors. This opens up new avenues for its use in energy storage devices within biomedical fields .

Clinical Applications in Human Bone Defects

OCP has been used clinically to treat human bone defects. Its composite materials have been applied directly to bone defects, showcasing its practical application and effectiveness in real-world medical scenarios .

Bone Tissue Regeneration

Incorporating elements like strontium into OCP can improve the biocompatibility of composite materials intended for bone repair. This enhancement is crucial for developing new materials that aid in bone tissue regeneration .

Study of Bone Tissue Minerals

The study of bone tissue minerals has led to the synthesis of calcium-deficient nanocrystalline apatites, with OCP being one of the most well-studied phases. This research is pivotal for understanding and creating biomimetic materials for medical use .

作用机制

Target of Action

Octacalcium phosphate (OCP) is a form of calcium phosphate that plays a crucial role in biological systems . It primarily targets bone tissue and is considered a precursor to tooth enamel, dentine, and bones . OCP has unique properties among calcium phosphate compounds, as it can incorporate carboxylate ions into its layered crystal structure . This specific crystallographic property could lead to the development of various materials, including biomaterials .

Mode of Action

OCP interacts with its targets by acting as a precursor of hydroxyapatite (HA), an inorganic biomineral that is vital in bone growth . The two-layered structure of OCP, composed of an apatitic layer and a hydrated layer, is intensively involved in ion-exchange surface reactions . This results in OCP hydrolysis to HA and adsorption of ions or molecular groups present in the environment . The transformation of OCP to HA is a well-known phenomenon, although its exact mechanism remains unclear .

Biochemical Pathways

The biochemical pathways affected by OCP primarily involve the formation of apatites in enamel, dentine, and bone . In previous research, OCP was implanted into calvaria and thigh muscle of mice and found to transform into low crystalline hydroxyapatite . This transformation promotes osteoblastic cell differentiation in vitro and facilitates bone regeneration in vivo .

Pharmacokinetics

It’s known that ocp exhibits good biocompatibility and osseointegration rate compared to other calcium phosphates .

Result of Action

The result of OCP’s action is the promotion of bone growth and regeneration . OCP enhances bone regeneration and is resorbed in vivo more than HA or βTCP . It has been shown that, in the course of OCP conversion to hydroxyapatite (HAP), the crystal lattice of OCP experiences topological changes as a result of Ca2+ and PO43– diffusion .

Action Environment

The action of OCP is influenced by various environmental factors. For instance, the composition of the environmental solution affects the degree and rate of OCP hydrolysis, its surface reactivity, and further in vitro and in vivo properties . Moreover, the temperature and pH of the reaction environment can significantly affect the formation and stability of OCP . Particularly, unhydrolyzed carbamide could stabilize newly formed pure OCP crystals even at 90 °C .

安全和危害

未来方向

属性

IUPAC Name |

tetracalcium;hydrogen phosphate;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Ca.3H3O4P/c;;;;3*1-5(2,3)4/h;;;;3*(H3,1,2,3,4)/q4*+2;;;/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGWVOWKHUSYER-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

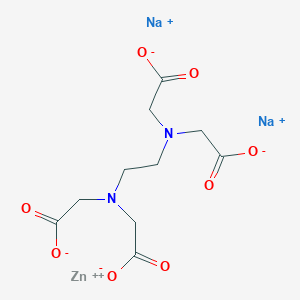

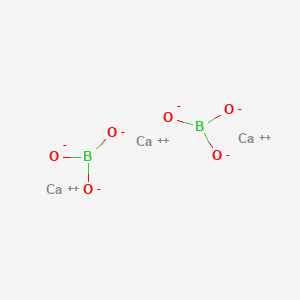

OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca4HO12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14096-86-7 (calcium-3/4H3PO4-5/8H2O) | |

| Record name | Octacalcium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50160264 | |

| Record name | Octacalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octacalcium phosphate | |

CAS RN |

13767-12-9 | |

| Record name | Octacalcium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octacalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of octacalcium phosphate?

A1: The molecular formula of octacalcium phosphate is Ca8H2(PO4)6·5H2O [, ]. Its molecular weight is 1004.64 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize octacalcium phosphate?

A2: Common spectroscopic techniques used to characterize OCP include X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), solid-state 31P nuclear magnetic resonance (NMR), and Raman spectroscopy [, , , , ].

Q3: What are the main structural differences between octacalcium phosphate and hydroxyapatite?

A3: Both OCP and hydroxyapatite (HA) are calcium phosphate compounds, but OCP is a precursor to HA in biological mineralization. OCP has a layered structure with alternating "apatite layers" similar to HA and "hydrated layers" containing water molecules and loosely bound ions [, ]. In contrast, HA has a more compact, hexagonal structure.

Q4: Does the presence of carbonate ions affect the properties of octacalcium phosphate?

A4: Yes, the incorporation of carbonate ions into the octacalcium phosphate (OCP) lattice can enhance bone regeneration. Studies have shown that calcium-deficient carbonate apatite, a product of OCP hydrolysis, stimulated osteoblast differentiation more effectively than its carbonate-free counterpart, calcium-deficient hydroxyapatite [, ].

Q5: How does octacalcium phosphate interact with biological fluids like simulated body fluid (SBF)?

A5: OCP undergoes dissolution and precipitation reactions when exposed to simulated body fluid (SBF) []. This process often leads to the formation of a hydroxyapatite (HA) layer on the OCP surface, indicating its transformation towards a more stable phase in physiological conditions [].

Q6: Is octacalcium phosphate stable in physiological conditions?

A6: OCP is considered metastable under physiological conditions []. It tends to hydrolyze into the more stable hydroxyapatite (HA) []. This transformation is influenced by factors like pH, the presence of ions, and organic molecules.

Q7: Does the preparation method of octacalcium phosphate influence its properties and interaction with biomolecules?

A7: Yes, studies have shown that the method of OCP preparation can influence its properties, such as surface area and morphology, which in turn affect biomolecule adsorption []. For example, OCP prepared in the presence of gelatin exhibited lower bovine serum albumin adsorption compared to OCP prepared without gelatin [].

Q8: How does octacalcium phosphate promote bone regeneration?

A8: OCP exhibits osteoconductive properties, meaning it acts as a scaffold for new bone growth []. Its transformation into HA in vivo further contributes to bone regeneration. Studies show that OCP enhances bone regeneration compared to HA alone [, , , ].

Q9: Can octacalcium phosphate be used in combination with other materials to enhance its bone regeneration potential?

A9: Yes, OCP is often combined with other materials like collagen to create composites with improved handling and mechanical properties for bone regeneration [, , , , , ]. These composites demonstrated superior bone regeneration compared to OCP or collagen alone in various animal models [].

Q10: How does octacalcium phosphate interact with osteoblasts, the cells responsible for bone formation?

A10: OCP stimulates the differentiation of osteoblasts, enhancing their bone-forming activity []. This is attributed to the release of phosphate ions during its conversion to HA, which act as signaling molecules for osteoblast differentiation [].

Q11: What are the advantages of using octacalcium phosphate over other calcium phosphate ceramics like β-tricalcium phosphate in bone tissue engineering?

A11: While β-tricalcium phosphate boasts good biocompatibility, OCP exhibits superior osteoconductivity and osteoinductivity, making it more appealing for bone tissue engineering []. Combining OCP with other biocompatible materials like β-tricalcium phosphate can lead to novel biomaterials with enhanced biological performance [].

Q12: Are there any potential applications of octacalcium phosphate beyond bone regeneration?

A12: Research suggests that OCP could have applications in drug delivery systems due to its ability to be loaded with various ions and molecules []. For example, studies have explored its potential as a carrier for growth factors to further enhance bone regeneration [].

Q13: Can octacalcium phosphate be used as a coating material for metallic implants?

A13: Yes, OCP can be deposited onto metallic implant surfaces to improve biocompatibility and osseointegration [, , ]. This can be achieved through methods like biomimetic deposition and electrochemical deposition [, ]. The presence of the OCP coating can enhance cell attachment, proliferation, and differentiation, promoting better integration of the implant with the surrounding bone tissue [].

Q14: Can the properties of octacalcium phosphate be tailored for specific applications?

A14: Yes, the properties of OCP can be tailored by incorporating different ions, such as magnesium, into its structure []. Magnesium substitution can alter the crystal lattice parameters and particle size of OCP, potentially influencing its solubility and biodegradation rate []. This ability to modulate its properties makes Mg-doped OCP promising for applications like bone implants and cements [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)